molecular formula C27H25N3O2 B10906950 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide

4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B10906950
M. Wt: 423.5 g/mol
InChI Key: WGLGDHRNJVZKAD-OGLMXYFKSA-N
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Description

4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide is a complex organic compound with the molecular formula C27H25N3O2 and a molecular weight of 423.519 g/mol . This compound is known for its unique structure, which includes an anthrylmethylene group and a hydrazino linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide typically involves the reaction of anthrylmethylene hydrazine with N-(2,4-dimethylphenyl)-4-oxobutanamide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins, leading to the inhibition of key biological processes. The hydrazino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide apart from similar compounds is its unique anthrylmethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to biological targets and its potential therapeutic applications .

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,4-dimethylphenyl)butanediamide

InChI

InChI=1S/C27H25N3O2/c1-18-11-12-25(19(2)15-18)29-26(31)13-14-27(32)30-28-17-24-22-9-5-3-7-20(22)16-21-8-4-6-10-23(21)24/h3-12,15-17H,13-14H2,1-2H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

WGLGDHRNJVZKAD-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

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